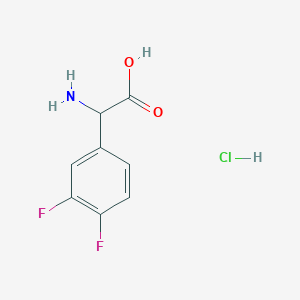

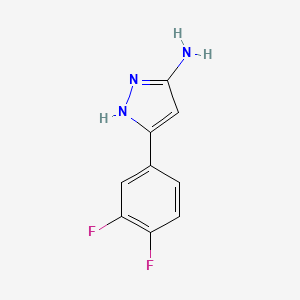

5-(3,4-Difluoro-phenyl)-2H-pyrazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(3,4-Difluoro-phenyl)-2H-pyrazol-3-ylamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the difluorophenyl group suggests that this compound may have interesting chemical properties and potential applications .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, 3,4-Difluorophenylboronic acid can react with aryl aldehydes to produce flurodiarylmethanols .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its specific chemical structure. For instance, 3,4-Difluorophenylboronic acid, a related compound, has a melting point of 305-310 °C .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

5-(3,4-Difluorophenyl)-2H-pyrazol-3-ylamine serves as a valuable building block in the synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and pyranopyrimidines. These compounds have broad synthetic applications in medicinal and pharmaceutical industries due to their bioavailability and potential for developing drug-like candidates.

Building Block for Diverse Heterocycles : Gomaa and Ali (2020) discussed the chemistry of pyrazoline derivatives, highlighting their reactivity as a precursor for generating various classes of heterocyclic compounds and dyes. The unique reactivity of these derivatives offers mild reaction conditions for synthesizing versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Synthetic Pathways for Pyranopyrimidines : Parmar, Vala, and Patel (2023) reviewed the synthetic pathways employed for developing pyranopyrimidine scaffolds using hybrid catalysts. This review highlights the catalytic applications in generating lead molecules with pyranopyrimidine scaffolds, demonstrating the compound's versatility in synthesis (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

Research on pyrazoline derivatives, including 5-(3,4-Difluorophenyl)-2H-pyrazol-3-ylamine, indicates their potential as pharmacophores in developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Anticancer Agents : Shaaban, Mayhoub, and Farag (2012) and Ray et al. (2022) highlighted the therapeutic applications of pyrazoline derivatives. These compounds exhibit diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility of pyrazoline derivatives as pharmacophores encourages further research into their therapeutic potential (Shaaban, Mayhoub, & Farag, 2012); (Ray et al., 2022).

Inhibition of Monoamine Oxidase : Mathew et al. (2013) explored pyrazoline derivatives as promising scaffolds for the inhibition of monoamine oxidase, an enzyme target for antidepressant and neuroprotective drugs. The study underscores the selectivity of pyrazoline derivatives towards monoamine oxidase isoenzymes, suggesting their potential in neuropsychiatric disorder treatments (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Propiedades

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWLAHOOAZLCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B3214154.png)

![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI)](/img/structure/B3214212.png)